molecular formula C15H25BN2O4 B1412660 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1354702-16-1

1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1412660
CAS No.: 1354702-16-1
M. Wt: 308.18 g/mol
InChI Key: KPXUWAMGPCLHKH-GFCCVEGCSA-N
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Description

1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound featuring a pyrazole ring substituted with a dioxaborolane group and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

    Attachment of the Dioxolane Moiety: The dioxolane moiety is typically introduced through a reaction involving a suitable aldehyde or ketone with ethylene glycol under acidic conditions to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

    Substitution Reactions: The boronic ester group can participate in various substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds when used in Suzuki-Miyaura couplings, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used as a building block in organic synthesis. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules.

Biology and Medicine

While direct biological applications of this compound are less common, derivatives of pyrazole and boronic esters have been studied for their potential as enzyme inhibitors and in drug design.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in forming biaryl structures is particularly important in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action for this compound in chemical reactions involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The dioxolane moiety serves as a protecting group, stabilizing the molecule during the reaction process.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the presence of both the dioxaborolane and dioxolane groups. This dual functionality allows for greater versatility in synthetic applications, particularly in complex molecule synthesis where multiple functional groups are beneficial.

Properties

IUPAC Name

1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4/c1-13(2)14(3,4)22-16(21-13)11-7-17-18(8-11)9-12-10-19-15(5,6)20-12/h7-8,12H,9-10H2,1-6H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXUWAMGPCLHKH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C[C@@H]3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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